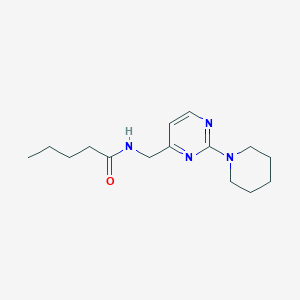

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Description

Properties

IUPAC Name |

N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-2-3-7-14(20)17-12-13-8-9-16-15(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRDTYGQOGWUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC(=NC=C1)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine ring.

Formation of the Pentanamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is primarily studied for its potential as a therapeutic agent. Research indicates that it may play a role in treating various conditions, particularly:

- Cancer : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting these kinases can lead to the suppression of tumor growth .

- Neurological Disorders : Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems, indicating potential applications in treating conditions such as depression or anxiety .

Biological Research

The compound is utilized in biological studies to explore its interactions with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, making it a candidate for further exploration in enzyme-targeted therapies.

- Receptor Modulation : Studies have indicated that it may modulate receptor activity, which is significant for developing treatments for diseases involving receptor dysfunction .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its structural features make it valuable in:

- Pharmaceutical Manufacturing : It can be used to synthesize other bioactive compounds, enhancing the efficiency of drug development processes.

- Chemical Synthesis : The compound's reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions, facilitating the creation of diverse chemical entities.

Case Study 1: CDK Inhibition

A study published in WO2009085185A1 demonstrated that compounds similar to this compound effectively inhibited CDK4, leading to reduced proliferation of cancer cells. This finding supports the compound's potential application in cancer therapeutics.

Case Study 2: Neurotransmitter Interaction

Research highlighted in WO2023250029A1 explored the interaction of pyrimidine derivatives with neurotransmitter receptors. The findings suggested that modifications of this compound could enhance its efficacy as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison

Note: Molecular weight for the target compound is extrapolated from analogs due to lack of direct data.

Key Observations :

Piperidine Substitution : Unlike CAS 122882-90-0, which has a phenethyl group on piperidine, the target compound’s piperidine is directly attached to pyrimidine, reducing steric hindrance and possibly improving target binding .

Heterocyclic Modifications : The sulfonamide and bromo substituents in ’s compound introduce electronegative groups, which may alter solubility and reactivity compared to the target compound’s simpler pyrimidine-piperidine framework .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Insights :

- The target compound’s lipophilicity (LogP ~3.2) positions it between the highly lipophilic CAS 122882-90-0 and the more polar sulfonamide derivatives, suggesting balanced bioavailability .

- Synthetic complexity varies: The target compound likely requires fewer steps than ’s bromo-sulfonamide derivative, which involves multi-step functionalization .

Research Implications and Gaps

- Structural Advantages : The target compound’s pyrimidine-piperidine core offers a versatile scaffold for derivatization, as seen in kinase inhibitors (e.g., ’s pyrimidinyl-piperazine acetamide) .

- Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Future studies should prioritize:

Biological Activity

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring linked to a pyrimidine moiety through a methylene bridge, with a pentanamide functional group. The general structure can be represented as follows:

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving suitable aldehydes and guanidine derivatives.

- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine moiety.

- Attachment of the Pentanamide Group : Acylation with pentanoyl chloride finalizes the compound's structure.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest it may modulate cellular pathways by binding to specific targets, although detailed mechanisms require further investigation.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant anti-tumor properties. For instance, studies on related compounds have shown their ability to inhibit tumor cell proliferation and migration, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Anti-Tumor Activity :

- Cell Viability Assays :

Data Tables

| Study | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | PMSA | 18 | Inhibition of tumor cell proliferation |

| Study 2 | Similar Compound | 10 | Induction of ferroptosis |

Q & A

Q. What synthetic strategies are effective for preparing N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide and its analogs?

Synthesis typically involves coupling a pyrimidine core with a piperidine substituent and a pentanamide side chain. For example, analogs like 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides are synthesized via nucleophilic substitution or amide bond formation. Key steps include:

- Substitution reactions : Using 1-arylpiperazine derivatives to introduce the piperidine moiety .

- Chromatographic purification : Normal-phase chromatography with gradients (e.g., 100% dichloromethane to 10% methanol in dichloromethane) followed by amine-phase chromatography (e.g., RediSep Rf Gold Amine columns) to isolate products, yielding ~40–44% .

- Optimization : Adjusting substituents (e.g., trifluoromethoxy vs. dichlorophenyl groups) to improve solubility or reactivity .

Q. How can structural characterization be rigorously performed for this compound?

Characterization relies on:

- NMR spectroscopy : H NMR (400 MHz, CDCl) resolves proton environments, e.g., δ 9.09 (s, 1H, quinoline NH), δ 3.11–3.08 (t, piperazine CH), and δ 2.58 (broad s, piperazine CH) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 493.53 g/mol for analogs) .

- Elemental analysis : Validates purity (e.g., C: 58.59%, H: 4.81%, N: 14.32% for related compounds) .

Q. What preliminary biological assays are suitable for evaluating receptor selectivity?

For dopamine receptor ligands (e.g., D3 vs. D2):

- Radioligand binding assays : Use H-labeled ligands to measure affinity (K) in transfected cell lines .

- Functional assays : cAMP accumulation or β-arrestin recruitment to assess agonist/antagonist activity .

- Selectivity profiling : Screen against related receptors (e.g., serotonin, adrenergic) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling guide the optimization of receptor selectivity?

- Molecular docking : Simulate interactions with D3 vs. D2 receptor crystal structures (e.g., PDB IDs: 3PBL, 6CM4) to identify key residues (e.g., D3-specific Val91, Phe346) .

- Free-energy perturbation (FEP) : Quantify binding energy differences for substituent modifications (e.g., trifluoromethoxy vs. chloro groups) .

- QSAR models : Corlate logP, polar surface area, and steric parameters with experimental K values to prioritize analogs .

Q. What experimental design principles resolve contradictions in synthetic yields?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, stoichiometry) to identify critical factors. For example, lower yields (~40%) in trifluoromethoxy-substituted analogs vs. dichlorophenyl analogs may stem from steric hindrance .

- Kinetic studies : Monitor reaction progress via LC-MS to detect intermediates or side products (e.g., unreacted piperazine).

- Alternative purification : Replace normal-phase chromatography with preparative HPLC for polar byproducts .

Q. How can structural modifications enhance metabolic stability while retaining activity?

- Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) to reduce CYP450-mediated oxidation. For example, trifluoromethyl groups improve metabolic stability by increasing lipophilicity and blocking oxidative sites .

- Pro-drug strategies : Introduce hydrolyzable groups (e.g., acetyl) that release the active compound in vivo .

- In vitro microsomal assays : Compare half-life (t) in human liver microsomes for lead compounds .

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound to covalently bind receptors, followed by pull-down and proteomic analysis .

- Cellular thermal shift assay (CETSA) : Measure receptor thermal stability shifts in lysates after compound treatment to confirm binding .

- In vivo PET imaging : Radiolabel the compound (e.g., C) to track brain penetration and receptor occupancy in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.